molecular formula C21H16N2OS B5488073 [5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone

[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone

Cat. No.: B5488073
M. Wt: 344.4 g/mol
InChI Key: WHFJBRSTOVANCH-WYMLVPIESA-N
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Description

[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone: is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring through an ethenyl bridge, and further connected to a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.

    Vinylation: The benzimidazole derivative is then subjected to a vinylation reaction using appropriate reagents to introduce the ethenyl group.

    Coupling with Thiophene: The vinylated benzimidazole is then coupled with a thiophene derivative under suitable conditions.

    Attachment of Phenylmethanone: Finally, the thiophene-linked benzimidazole is reacted with a benzoyl chloride derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the ethenyl group to an ethyl group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzimidazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted benzimidazole or thiophene derivatives.

Scientific Research Applications

[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactive benzimidazole moiety.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.

Mechanism of Action

The mechanism of action of [5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes or disrupting cellular processes. The thiophene ring can enhance the compound’s ability to intercalate with DNA, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [5-(1-methylbenzimidazol-2-yl)thiophen-2-yl]-phenylmethanone
  • 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide

Uniqueness

[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone: stands out due to its combination of a benzimidazole moiety with a thiophene ring and a phenylmethanone group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-23-18-10-6-5-9-17(18)22-20(23)14-12-16-11-13-19(25-16)21(24)15-7-3-2-4-8-15/h2-14H,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFJBRSTOVANCH-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C=CC3=CC=C(S3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(S3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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